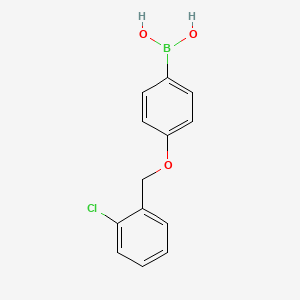
(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a specialized reagent often used in biomedical research, particularly in the synthesis of cancer therapeutic drugs . Its primary role lies in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .
Synthesis Analysis
Boronic acids, such as(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have been widely studied in medicinal chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Molecular Structure Analysis
The molecular formula of(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is C13H12BClO3 . Its InChI code is 1S/C13H12BClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 . Chemical Reactions Analysis
Boronic acids, including(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have been used in various chemical reactions. For instance, they have been used in palladium-catalyzed direct arylation , cyclopalladation , and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation . Physical And Chemical Properties Analysis
The molecular weight of(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is 262.5 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Optical Modulation in Nanotechnology :Phenyl boronic acids, including derivatives like (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have been used in nanotechnology for optical modulation. They act as binding ligands for saccharide recognition and can be used to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes. This facilitates the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between molecular structure and optical properties (Mu et al., 2012).
Catalysis in Organic Chemistry :Boronic acids, such as (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, play a crucial role in catalysis within organic chemistry. Studies have shown that certain boronic acids can catalyze dehydrative amidation between carboxylic acids and amines, a process valuable for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Development of Fluorescent Sensors :The structure of boronic acids, including derivatives like (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, allows them to be used in the development of fluorescent sensors. These sensors can detect various biological substances and ions, which is critical for disease diagnosis and treatment (Huang et al., 2012).
Pharmaceutical Research and Therapeutics :Boronic acid derivatives are explored for their potential in pharmaceutical applications, including as antiviral inhibitors. This research focuses on modifying nanoparticles with boronic acid functionalities to inhibit viral entry, demonstrating their potential as novel therapeutics (Khanal et al., 2013).
Environmental and Green Chemistry :Boronic acids are utilized in environmentally friendly chemical processes. For instance, their involvement in oxidative hydroxylation reactions under blue-light irradiation showcases a safer, eco-friendly approach to synthesizing valuable compounds (Atia & Kimura, 2020).
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have shown promise in various fields of medicinal chemistry . Their potential applications range from anticancer, antibacterial, antiviral activity, to their use as sensors and delivery systems . Given these findings, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAUPLTZVSARIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655846 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-90-5 | |
| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




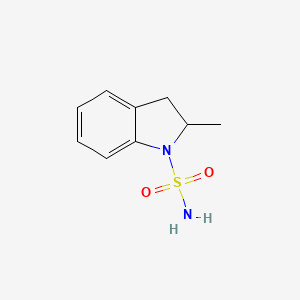
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
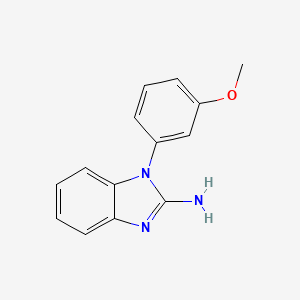
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

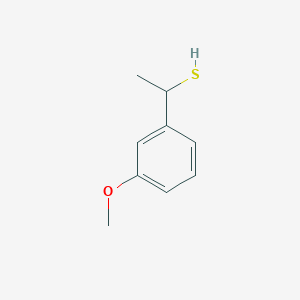
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
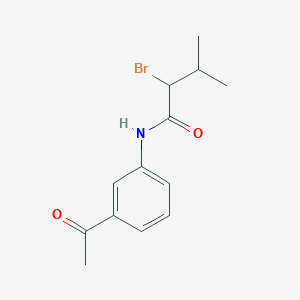

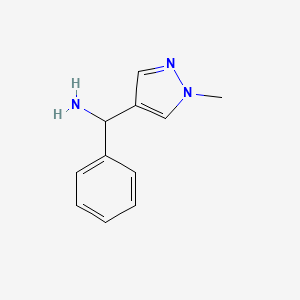
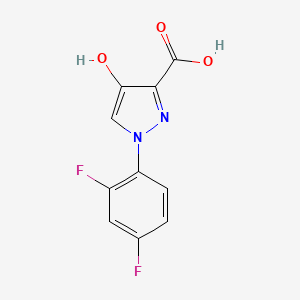
![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)